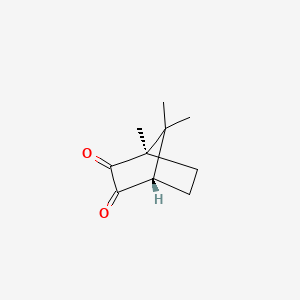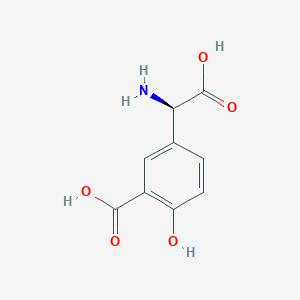
アセチルアセトナートトリウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thulium(III) acetylacetonate is a coordination compound with the chemical formula Tm(C₅H₇O₂)₃. It is a complex formed between thulium, a rare earth element, and acetylacetone, an organic ligand. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
Thulium(III) acetylacetonate has a wide range of applications in scientific research:
作用機序
Target of Action
Metal acetylacetonates, in general, are known to interact with various biological targets, including enzymes and cellular structures, influencing their function .
Mode of Action
Thulium(III) acetylacetonate interacts with its targets through coordination chemistry. The acetylacetonate ligand, a β-diketone often abbreviated as “acac”, forms a six-membered chelate ring with the Thulium(III) ion .
Biochemical Pathways
Metal acetylacetonates are known to play a role in various catalytic reactions, potentially influencing a wide range of biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thulium(III) acetylacetonate is limited. It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution
Result of Action
Given its potential applications in nanoparticle research, polymer science, and catalysis, it is likely that the compound can induce significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thulium(III) acetylacetonate. For instance, pH and redox potential can affect the behavior of metal acetylacetonates . Additionally, the presence of other ions and organic matter in the environment can also influence the compound’s behavior .
生化学分析
. . The 8-coordinated dihydrate .
Biochemical Properties
They are widely used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .
Molecular Mechanism
It is known that metal acetylacetonates can form complexes with metals , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by Thulium(III) acetylacetonate are yet to be explored.
準備方法
Synthetic Routes and Reaction Conditions: Thulium(III) acetylacetonate can be synthesized by reacting thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an acidic solution and then adding acetylacetone. The pH of the solution is gradually raised until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of thulium(III) acetylacetonate follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in a controlled environment to prevent contamination and ensure consistency .
化学反応の分析
Types of Reactions: Thulium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo-clusters.
Reduction: Reduction reactions can alter the oxidation state of thulium within the complex.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or peroxides.
Reduction: Reducing agents like hydrogen or hydrides are used.
Substitution: Ligand exchange reactions often involve other β-diketones or similar ligands.
Major Products:
Oxidation: Formation of oxo-clusters.
Reduction: Reduced thulium complexes.
Substitution: New coordination complexes with different ligands.
類似化合物との比較
- Ytterbium(III) acetylacetonate
- Erbium(III) acetylacetonate
- Lutetium(III) acetylacetonate
Comparison: Thulium(III) acetylacetonate is unique due to its specific electronic configuration and the resulting properties. Compared to ytterbium(III) and erbium(III) acetylacetonates, thulium(III) acetylacetonate exhibits different reactivity and stability profiles. Its applications in imaging and catalysis are also distinct, making it a valuable compound in various research fields .
特性
CAS番号 |
14589-44-7 |
|---|---|
分子式 |
C15H21O6Tm |
分子量 |
466.26 g/mol |
IUPAC名 |
pentane-2,4-dione;thulium(3+) |
InChI |
InChI=1S/3C5H7O2.Tm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChIキー |
QTKHRYPCYVXQDE-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3] |
製品の起源 |
United States |
Q1: Why is the vapor pressure of Thulium(III) acetylacetonate important in material science applications?
A: Metal β-diketonates like Thulium(III) acetylacetonate are often used as precursors in vapor deposition processes, such as chemical vapor deposition (CVD) []. Knowing the vapor pressure of these precursors is crucial for these applications. The vapor pressure determines the maximum theoretical growth rate of thin films and influences the composition of the deposited material []. Therefore, understanding the vapor pressure of Thulium(III) acetylacetonate helps in optimizing deposition conditions for desired material properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












